1-Tetratriacontanol-d4
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Overview
Description
Preparation Methods
1-Tetratriacontanol-d4 is typically prepared through chemical synthesis. The synthetic route involves the incorporation of deuterium atoms into the long-chain alcohol structure. The process generally includes the synthesis of intermediates followed by deuterium exchange reactions . Industrial production methods may involve the use of specialized equipment and conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Chemical Reactions Analysis
1-Tetratriacontanol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents like chloroform and hexane, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions include aldehydes, ketones, and substituted long-chain hydrocarbons .
Scientific Research Applications
1-Tetratriacontanol-d4 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Tetratriacontanol-d4 involves its interaction with specific molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers and affect membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing the synthesis and degradation of lipids . The deuterium labeling allows for precise tracking and analysis of its metabolic fate in biological systems .
Comparison with Similar Compounds
1-Tetratriacontanol-d4 can be compared with other similar long-chain alcohols such as:
1-Tetratriacontanol: The non-deuterated form of the compound, which has similar chemical properties but lacks the deuterium labeling.
1-Hexatriacontanol: A longer-chain alcohol with 36 carbon atoms, used in similar applications but with different physical properties.
1-Octacosanol: A shorter-chain alcohol with 28 carbon atoms, commonly found in plant waxes and used in nutritional supplements.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical studies by allowing for precise tracking and differentiation from non-labeled compounds .
Properties
CAS No. |
1346602-70-7 |
---|---|
Molecular Formula |
C34H70O |
Molecular Weight |
498.957 |
IUPAC Name |
3,3,4,4-tetradeuteriotetratriacontan-1-ol |
InChI |
InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3/i31D2,32D2 |
InChI Key |
OULAJFUGPPVRBK-BYLFMYFLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Synonyms |
Geddyl Alcohol-d4; Sapiol-d4; Tetratriacontyl Alcohol-d4 |
Origin of Product |
United States |
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